Azanium;formaldehyde;phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, polymer with formaldehyde, ammonium salt is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins were the first commercial synthetic resins and have been widely used in various applications due to their excellent thermal stability, mechanical strength, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst to form phenol-formaldehyde resins. The reaction can proceed via two main routes:
Resole Resins: Formed under basic conditions with an excess of formaldehyde.
Novolac Resins: Formed under acidic conditions with an excess of phenol.
Industrial Production Methods
The industrial production of phenol-formaldehyde resins involves the following steps:
Preparation and Loading of Raw Materials: Phenol and formaldehyde are prepared and loaded into the reaction vessel.
Condensation Reaction: The phenol and formaldehyde undergo a condensation reaction in the presence of a catalyst to form phenol alcohols.
Polycondensation: The phenol alcohols undergo further polycondensation to form the resin.
Cooling and Packaging: The resin is cooled, drained, and packaged for use.
Chemical Reactions Analysis
Phenol-formaldehyde resins undergo various chemical reactions, including:
Oxidation: Phenolic resins can undergo oxidation reactions, especially when exposed to air and light.
Substitution: The hydroxyl groups in phenolic resins can undergo substitution reactions with various reagents.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and formaldehyde . The major products formed from these reactions are highly cross-linked phenolic resins with excellent thermal and chemical stability .
Scientific Research Applications
Phenol-formaldehyde resins have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phenol-formaldehyde resins involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial reaction between phenol and formaldehyde can react with other phenolic units to form methylene or ether bridges. This cross-linking process results in a rigid, thermosetting polymer with excellent thermal and chemical stability .
Comparison with Similar Compounds
Phenol-formaldehyde resins can be compared with other similar compounds, such as:
Urea-Formaldehyde Resins: These resins are also formed by the reaction of formaldehyde with urea.
Melamine-Formaldehyde Resins: Formed by the reaction of formaldehyde with melamine, these resins have excellent thermal and chemical resistance and are used in the production of laminates and coatings.
Epoxy Resins: These resins are formed by the reaction of epichlorohydrin with bisphenol A.
Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications .
Properties
CAS No. |
55426-39-6 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
azanium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |
InChI Key |
DTCDQFXKTVPDBK-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)[O-].[NH4+] |
Related CAS |
55426-39-6 35297-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.